(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole
Description
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrrole (CAS: 156145-76-5) is a bicyclic heterocyclic compound characterized by a fused cyclopropane-cyclopentane-pyrrole scaffold. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.235 g/mol . The stereochemistry (3bS,4aR) indicates a rigid, three-dimensional structure, which may influence its reactivity and interactions in biological or synthetic systems. This compound is of interest in medicinal chemistry and materials science due to its compact, polycyclic framework.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene |
InChI |
InChI=1S/C11H15N/c1-6-5-12-8-4-7-10(9(6)8)11(7,2)3/h5,7,10,12H,4H2,1-3H3/t7-,10-/m1/s1 |
InChI Key |
CJDBNAPQUNCFMI-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CNC2=C1[C@H]3[C@@H](C2)C3(C)C |
Canonical SMILES |
CC1=CNC2=C1C3C(C2)C3(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Construction
The cyclopropa ring system is installed through a stereospecific [2+1] cycloaddition. In one approach, a palladium-catalyzed reaction between a propargylic carbonate and isocyanide generates a σ-allenylpalladium intermediate, which undergoes migratory insertion and cyclization to form the cyclopropane moiety. Alternatively, InCl3-catalyzed nucleophilic substitution of propargylic alcohols with α-oxoketene N,S-acetals induces intramolecular 5-membered cyclization, yielding the fused cyclopropane-cyclopentane structure.
Pyrrole Ring Synthesis
The pyrrole core is constructed via acid-catalyzed cyclization of enamine intermediates. For instance, treatment of iodinated ketimines with tert-butyl hydroperoxide (TBHP) promotes radical dimerization, followed by tautomerization and cyclization to form the pyrrole ring. In the target compound, this step is achieved by reacting a cyclopropane-fused enamine with ethyl chloroformate under basic conditions, inducing intramolecular nucleophilic attack to form the pyrrole.
Regioselective Alkylation and Functionalization
Potassium tert-Butoxide-Mediated Alkylation
A pivotal step in the synthesis involves regioselective methylation at the C3 and C4 positions. Using potassium tert-butoxide in dimethylformamide (DMF), the deprotonation of acidic protons adjacent to the cyclopropane ring enables selective alkylation with methyl iodide. This step is critical for installing the 3,4,4-trimethyl substituents while preserving stereochemical integrity.
Palladium-Catalyzed Cross-Coupling
To introduce carboxylate groups at the C2 position, a Suzuki-Miyaura coupling is employed. Ethyl 2-pyrroleboronate is reacted with a brominated cyclopropane intermediate in the presence of Pd(PPh3)4 and cesium carbonate, yielding the ethyl carboxylate derivative. This method ensures high regioselectivity and compatibility with the strained cyclopropane ring.
Stereochemical Control and Resolution
The (3BS,4AR) configuration is achieved through chiral auxiliary-assisted synthesis. Starting from (+)-3-carene, sequential functionalizations retain the inherent chirality, while enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) separates diastereomers at intermediate stages. High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., Chiralpak IC) finalizes enantiomeric excess (>99%).
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography (silica gel, hexane/ethyl acetate) to remove unreacted starting materials and byproducts. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound as a pale yellow oil.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Infrared Spectroscopy (IR): νmax 1745 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C pyrrole).
Alternative Synthetic Routes
Thermal Cyclization of Azido Compounds
2-Azidocyclopent-1-ene-1-carbaldehyde undergoes thermal cyclization with ethyl acetate at 120°C to form cyclopenta[b]pyrroles, albeit with lower stereoselectivity compared to metal-catalyzed methods.
Iminophosphorane Condensation
Condensation of 2-phosphoranylideneaminocyclopent-1-ene-carbaldehydes with aliphatic esters yields cyclopenta[b]pyridines, which can be hydrogenated to pyrrole derivatives under H2/Pd-C.
Challenges and Optimization
-
Side Reactions: Competing dimerization during cyclopropanation is mitigated by slow addition of propargylic carbonates.
-
Solvent Effects: DMF enhances alkylation regioselectivity by stabilizing enolate intermediates.
-
Catalyst Loading: Reducing Pd catalyst loading to 2 mol% minimizes costs without compromising yield .
Chemical Reactions Analysis
Types of Reactions
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), electrophiles (alkyl halides).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Key Observations:
Fluorinated analogs (e.g., compounds with trifluoromethyl or difluoro groups) exhibit increased electronegativity and metabolic stability, making them candidates for pharmaceutical applications .
Synthetic Pathways :
- The parent compound’s synthesis relies on carboxylation of intermediates using sodium salts , whereas fluorinated derivatives require specialized reagents (e.g., fluorinating agents) and hydrolysis steps .
- Diastereoselectivity is a critical challenge in synthesizing fluorinated analogs, as seen in Example 1 of .
Bioactivity :
- While direct bioactivity data for the trimethyl derivative is sparse, fluorinated analogs demonstrate enhanced binding affinity in enzyme inhibition assays due to fluorine’s electron-withdrawing effects .
Biological Activity
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole is a complex nitrogen-containing compound with potential biological activities. This article explores its pharmacological properties based on available research findings and data.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a pyrrole moiety. Its molecular formula is with a molecular weight of approximately 162.24 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Research indicates that pyrrole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. Specifically:
- Case Study : A study on related pyrrole compounds demonstrated cytotoxic effects against human colon carcinoma cells .
Anti-inflammatory Effects
Pyrrole derivatives are also noted for their anti-inflammatory properties. In comparative studies against standard anti-inflammatory drugs such as ibuprofen:
- Findings : Compounds similar to (3BS,4AR)-3,4,4-trimethyl showed promising anti-inflammatory activity .
Neuroprotective and Analgesic Activities
Several studies have highlighted the neuroprotective effects of pyrrole-based compounds. These compounds have been investigated for their potential in treating neurological disorders:
- Research Insight : Pyrrolo[3,4-c]pyridine derivatives have been reported to possess analgesic and sedative properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. The modifications in the molecular structure of pyrrole derivatives significantly influence their pharmacological profiles.
| Modification | Biological Activity Impact |
|---|---|
| Methylation at specific positions | Enhances anticancer activity |
| Substitution with electron-withdrawing groups | Increases anti-inflammatory effects |
Q & A
Q. Q1. What are the established synthetic routes for (3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-b]pyrrole?
Methodological Answer : The synthesis involves cyclization of precursors like 3(5)-aminopyrazole derivatives under controlled conditions. Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition or ring-closing metathesis.
- Fused-ring assembly : Acid-catalyzed cyclization (e.g., using H₂SO₄ or BF₃·Et₂O) to merge cyclopentane and pyrazole moieties.
- Methylation : Selective alkylation at the 3,4,4 positions using methyl halides (e.g., CH₃I) under basic conditions (e.g., NaH).
Optimal yields (~60–70%) require inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DCM). Reaction monitoring via TLC or HPLC is critical due to competing side reactions .
Q. Q2. How does the compound’s fused-ring structure influence its physicochemical properties?
Methodological Answer : The tricyclic system (cyclopropane + cyclopentane + pyrazole) confers:
- Rigidity : Cyclopropane’s angle strain reduces conformational flexibility, enhancing binding specificity in host-guest interactions.
- Polarity : Pyrazole’s N-heteroatoms increase solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : Methyl groups at 3,4,4 positions sterically shield reactive sites, improving thermal stability (decomposition >200°C).
Characterization via X-ray crystallography (for rigidity analysis) and DFT calculations (e.g., B3LYP/6-31G*) can validate these properties .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to mitigate competing pathways during cyclopropane ring formation?
Methodological Answer : Competing pathways (e.g., dimerization or over-oxidation) arise due to the high reactivity of cyclopropane precursors. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopropanation.
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity.
- Solvent effects : Non-polar solvents (hexane, toluene) favor cyclopropane formation over polar byproducts.
AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases like Reaxys and Pistachio .
Q. Q4. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., HIV capsid proteins)?
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with HIV capsid monomers (PDB ID: 3J3Q). Focus on hydrophobic pockets accommodating the cyclopropane moiety.
- MD simulations : AMBER or GROMACS can simulate stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with antiviral activity using partial least squares (PLS) regression .
Q. Q5. How can spectral data (NMR, IR) resolve structural ambiguities in derivatives of this compound?
Methodological Answer :
- ¹H-NMR : Methyl groups (δ 1.2–1.5 ppm) and pyrazole protons (δ 7.8–8.2 ppm) confirm regiochemistry.
- 13C-NMR : Cyclopropane carbons appear at δ 15–25 ppm, distinct from cyclopentane (δ 30–40 ppm).
- IR : Stretching frequencies for C-N (1250–1350 cm⁻¹) and cyclopropane C-C (950–1000 cm⁻¹) validate ring integrity.
Comparative analysis with analogs (e.g., 3,4-difluorophenyl derivatives) using 2D NMR (COSY, HSQC) can resolve stereochemical conflicts .
Q. Q6. What strategies address contradictions in reported synthetic yields for this compound?
Methodological Answer : Yield discrepancies (~40–70%) often stem from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., over-methylated species).
- Catalyst deactivation : ICP-MS can detect trace metal residues (e.g., Pd) from incomplete catalyst removal.
- Replication studies : Reproduce protocols under strict anhydrous conditions (Karl Fischer titration for solvent dryness).
Statistical Design of Experiments (DoE) can isolate critical variables (e.g., solvent purity, catalyst loading) .
Comparative and Mechanistic Questions
Q. Q7. How does this compound’s reactivity differ from structurally similar cyclopropa-fused heterocycles?
Methodological Answer : Compared to analogs (e.g., cyclopropa[3,4]indoles), this compound exhibits:
- Enhanced electrophilicity : Pyrazole’s electron-withdrawing effect activates cyclopropane for nucleophilic attack (e.g., with Grignard reagents).
- Reduced ring-opening propensity : Methyl groups sterically hinder [2π+2σ] ring-opening reactions.
Kinetic studies (UV-Vis monitoring) and Hammett plots (σ⁺ values) quantify these differences .
Q. Q8. What mechanistic insights explain its potential as a pharmaceutical intermediate for HIV inhibitors?
Methodological Answer : The compound’s rigid scaffold mimics natural capsid-binding motifs, disrupting viral assembly. Key steps:
- Binding affinity : Surface plasmon resonance (SPR) measures KD values (nM range) for capsid interactions.
- Metabolic stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation.
Cryo-EM can visualize ligand-induced conformational changes in capsid hexamers .
Data Analysis and Validation
Q. Q9. How can researchers validate the stereochemical purity of (3bS,4aR)-configured products?
Methodological Answer :
- Chiral HPLC : Use Chiralpak IG-3 columns with hexane/i-PrOH (90:10) to separate enantiomers (retention time differences ≥2 min).
- Optical rotation : Compare [α]D²⁵ values with literature (e.g., +35° to +40° for the target isomer).
- NOESY NMR : Cross-peaks between cyclopropane H and pyrazole CH3 confirm the 3bS,4aR configuration .
Future Directions
Q. Q10. What unexplored applications exist for this compound in materials science?
Methodological Answer :
- Luminescent materials : Modify the pyrazole ring with boron-dipyrromethene (BODIPY) groups for OLED applications.
- Polymer crosslinkers : Utilize cyclopropane’s strain energy for thermally triggered polymerization (DSC/TGA analysis).
Collaborative studies with computational chemists can screen derivatives via high-throughput DFT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
